5-bromo-2-(difluoromethoxy)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound characterized by the presence of bromine, fluorine, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multiple steps, including halogenation, thiazole formation, and amide coupling. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Halogen substitution reactions are common, where bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}BENZAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethoxy)pyridine
- 5-Bromo-2-(difluoromethoxy)pyrimidine
- Methyl 5-bromo-2-(difluoromethoxy)benzoate
Uniqueness
Compared to similar compounds, 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}BENZAMIDE stands out due to its unique combination of bromine, fluorine, and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H11BrF4N2O3S |
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Molecular Weight |
491.3 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethoxy)-N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H11BrF4N2O3S/c19-10-3-6-14(28-17(22)23)12(7-10)15(26)25-18-24-13(8-29-18)9-1-4-11(5-2-9)27-16(20)21/h1-8,16-17H,(H,24,25,26) |
InChI Key |
VEBHNWXIXHONKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Br)OC(F)F)OC(F)F |
Origin of Product |
United States |
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